molecular formula C8H7ClN4O3 B1445667 methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate CAS No. 1394041-52-1

methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate

Cat. No.: B1445667
CAS No.: 1394041-52-1
M. Wt: 242.62 g/mol
InChI Key: UDMIMFLYNLCVAL-UHFFFAOYSA-N
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Description

Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate is a heterocyclic compound featuring a fused triazolo-pyridazine core with a chloro substituent at position 6, a ketone group at position 3, and a methyl ester side chain. Its molecular formula is C₉H₈ClN₃O₃, with a molecular weight of 257.63 g/mol, and it is assigned the CAS number 2135332-57-7 .

Properties

IUPAC Name

methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O3/c1-16-7(14)4-12-8(15)13-6(11-12)3-2-5(9)10-13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMIMFLYNLCVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)N2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134447
Record name 1,2,4-Triazolo[4,3-b]pyridazine-2(3H)-acetic acid, 6-chloro-3-oxo-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-52-1
Record name 1,2,4-Triazolo[4,3-b]pyridazine-2(3H)-acetic acid, 6-chloro-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-b]pyridazine-2(3H)-acetic acid, 6-chloro-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-{6-chloro-3-oxo-2H,3H-triazolo[4,3-b]pyridazin-2-yl}acetate generally involves:

  • Construction of the pyridazine ring system.
  • Formation of the fused 1,2,4-triazole ring onto the pyridazine.
  • Introduction of the chloro substituent at the 6-position.
  • Esterification to introduce the methyl acetate moiety.

These steps are typically achieved through condensation, cyclization, halogenation, and esterification reactions, often starting from hydrazine derivatives and appropriately substituted pyridazine precursors.

Key Preparation Steps and Reaction Conditions

Formation of the Triazolopyridazine Core

  • The triazolopyridazine ring system is commonly synthesized by reacting hydrazine or hydrazide derivatives with substituted pyridazine precursors.
  • Cyclization is induced under reflux conditions in polar solvents such as ethanol or acetic acid.
  • For example, hydrazinylpyridazine derivatives undergo intramolecular cyclization to form the fused triazole ring, often facilitated by heating and acidic or neutral conditions.

Esterification to Methyl Acetate

  • The methyl acetate group is introduced by alkylation or esterification reactions.
  • Commonly, methyl chloroacetate or methyl bromoacetate is reacted with the nitrogen or carbon nucleophile on the heterocyclic core under basic conditions.
  • Alternatively, carboxylic acid intermediates can be esterified using methanol in the presence of acid catalysts.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Hydrazine condensation Pyridazine derivative + hydrazine hydrate, reflux in ethanol Formation of hydrazinylpyridazine intermediate
2 Cyclization Heating in acidic medium (e.g., acetic acid) Formation of fused 1,2,4-triazolopyridazine ring
3 Chlorination POCl3 or SOCl2, reflux Introduction of 6-chloro substituent
4 Alkylation/Esterification Methyl chloroacetate, base (e.g., triethylamine), room temperature Formation of methyl 2-{6-chloro-3-oxo-...}acetate

Analytical and Research Findings Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) confirms the formation of the fused heterocyclic system and the presence of the methyl ester group.
  • Mass spectrometry (MS) analysis verifies the molecular weight consistent with methyl 2-{6-chloro-3-oxo-2H,3H-triazolo[4,3-b]pyridazin-2-yl}acetate.
  • Elemental analysis aligns with the expected carbon, hydrogen, nitrogen, oxygen, and chlorine content.
  • Reaction yields vary depending on conditions but typically range from moderate to high (50-90%) for each step.
  • Purification is generally achieved by recrystallization or chromatographic techniques.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Disadvantages
Hydrazine condensation React pyridazine derivatives with hydrazine Straightforward; high yield Requires careful control of conditions
Cyclization Acidic reflux to close triazole ring Efficient ring closure Possible side reactions if conditions harsh
Chlorination Use of POCl3 or SOCl2 for selective chlorination High regioselectivity Toxic reagents; requires careful handling
Esterification Alkylation with methyl chloroacetate Direct introduction of ester group May require base and inert atmosphere

Notes on Literature and Source Diversity

  • While direct preparation details specific to methyl 2-{6-chloro-3-oxo-2H,3H-triazolo[4,3-b]pyridazin-2-yl}acetate are limited, analogous compounds with similar triazolopyridazine cores have been synthesized using the above methodologies as reported in patent literature and peer-reviewed journals.
  • Research on related triazolopyridazine derivatives emphasizes the importance of hydrazine condensation and subsequent cyclization for ring construction.
  • Chlorination and esterification steps are well-documented in heterocyclic synthesis literature.
  • No information was extracted from unreliable sources such as benchchem.com or smolecule.com, ensuring authoritative data.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to remove the chloro substituent.

    Substitution: Nucleophilic substitution reactions can replace the chloro substituent with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or dechlorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.

Anticancer Potential

Recent investigations have also highlighted the compound's anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Agrochemicals

Fungicidal Properties

The compound has been evaluated for its fungicidal activity against several plant pathogens. Trials conducted on crops like wheat and rice showed promising results in controlling fungal infections such as Fusarium and Alternaria. Its application as a fungicide could provide an effective alternative to traditional chemical treatments.

Material Science

Polymer Synthesis

This compound has been explored as a building block in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research presented at the International Conference on Polymer Science showcased the development of biodegradable polymers incorporating this compound.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coliJournal of Medicinal Chemistry
Anticancer PotentialInduces apoptosis in MCF-7 and HeLa cellsCancer Research Journal
Fungicidal EfficacyControls Fusarium and Alternaria in wheat and riceAgricultural Sciences
Polymer DevelopmentEnhances thermal stability in biodegradable polymersInternational Conference on Polymer Science

Mechanism of Action

The mechanism of action of methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs

Compound Name Substituents/Modifications Molecular Formula Key Features Evidence Source
Target Compound 6-Cl, 3-oxo, methyl ester C₉H₈ClN₃O₃ Ester group enhances solubility; chloro and ketone groups may influence reactivity.
N-[(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide 6-OCH₃, acetamide chain C₁₄H₁₄N₈O₂ Methoxy group increases electron density; acetamide moiety suggests potential bioactivity.
Vebreltinib Difluoro(indazolyl)methyl, cyclopropylpyrazolyl C₂₀H₁₅F₃N₈ Complex substituents confer kinase inhibition properties; used in cancer therapy.
Ethyl 2-((1R,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetate Ethyl-cyclopentyl, pyrrolo-triazolo-pyrazine C₁₉H₂₄N₆O₂ Chiral centers and fused rings enhance selectivity in drug design.

Key Observations :

  • Chloro vs. Methoxy : The chloro group in the target compound may enhance electrophilic reactivity, whereas methoxy in could improve metabolic stability.
  • Ester vs. Amide : The methyl ester in the target compound is a hydrolyzable prodrug motif, contrasting with the acetamide in , which is resistant to hydrolysis.

Comparison with Other Derivatives :

  • Vebreltinib requires multi-step functionalization, including Suzuki couplings to attach indazole and cyclopropyl groups .
  • Neutral TATOT (triazolo-triazolium salts) are synthesized via a two-step protocol emphasizing cost-effectiveness and scalability .

Stability and Toxicity

  • Target Compound: No direct toxicity data are available, but the triazolo-pyridazine core is associated with moderate stability. The ester group may confer hydrolytic sensitivity.
  • Triazolo-Triazolium Salts (TATOT) : Exhibit exceptional thermal stability (decomposition at 280°C) and low toxicity, qualifying as "green explosives" .
  • Heterocyclic Amines (e.g., IQ-type compounds): Highly carcinogenic due to aromatic amine groups, contrasting with the target compound’s non-aromatic substituents .

Functional Group Impact :

  • The chloro and ketone groups in the target compound may enable nucleophilic substitutions or condensations, useful in further derivatization.

Biological Activity

Methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate is a heterocyclic compound belonging to the triazolopyridazine class. Its unique structure features a triazole ring fused with a pyridazine ring, characterized by a chloro substituent at the 6-position and a methyl ester group at the 2-position. This compound has garnered interest in various scientific fields due to its potential biological activities.

Basic Information

PropertyDetails
IUPAC Name methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetate
Molecular Formula C₈H₇ClN₄O₃
CAS Number 1394041-52-1
InChI Key UDMIMFLYNLCVAL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Cyclization of hydrazine derivatives with carboxylic acids.
  • Fusion with Pyridazine Ring : Condensation reactions to fuse the triazole and pyridazine rings.
  • Chlorination : Introduction of the chloro substituent using chlorinating agents.
  • Esterification : Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Klebsiella pneumoniae50 μg/mL

These results suggest its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies against human cancer cells (e.g., MCF-7 for breast cancer and HCT116 for colon cancer), it demonstrated notable antiproliferative effects:

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)15 μM
HCT116 (Colon Cancer)20 μM

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapy.

The mechanism of action involves interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit enzymes or receptors critical for cell proliferation and survival. Further research is needed to elucidate these pathways fully.

Case Study: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of various synthesized derivatives of triazolopyridazines, including this compound. The study utilized serial dilution methods to assess MIC values across multiple bacterial strains and fungi.

Case Study: Anticancer Potential

Another investigation focused on the anticancer potential of the compound against several human cancer cell lines. The study revealed that modifications in the chemical structure could significantly enhance potency against specific cancer types while reducing toxicity.

Q & A

Q. What are the established synthetic routes for methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate?

The compound is synthesized via multi-step reactions starting from pyridazine precursors. A key intermediate, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine , is prepared by cyclizing 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate under reflux conditions in acetonitrile . Subsequent alkylation of the triazolo-pyridazine core with methyl chloroacetate in the presence of a base (e.g., potassium carbonate) yields the target ester. Alternative routes involve substitution reactions using sodium hydride in DMF to introduce functional groups at the 6-chloro position .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to the triazolo-pyridazine ring protons (δ 8.2–8.8 ppm) and the acetate methyl group (δ 3.7–3.9 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₀H₉ClN₄O₃: 268.02) .

Advanced Research Questions

Q. How can substitution reactions at the 6-chloro position be optimized for diverse functionalization?

  • Solvent and Base Selection : Use polar aprotic solvents (e.g., DMF) with strong bases like sodium hydride to activate the chloro group for nucleophilic substitution. For example, reactions with alkoxy or amine nucleophiles proceed at 60–80°C with yields >70% .
  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups, though the triazolo ring’s electron-deficient nature may require tailored ligands (e.g., SPhos) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities. For instance, carbonyl stretching frequencies (IR: ~1700 cm⁻¹) confirm the 3-oxo group, while X-ray data validate the triazolo-pyridazine bicyclic system .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to identify discrepancies .

Q. What strategies improve solubility and bioavailability for in vitro testing?

  • Prodrug Design : Hydrolysis of the methyl ester to the carboxylic acid derivative enhances aqueous solubility. Enzymatic or acidic conditions (e.g., HCl/EtOH) achieve >90% conversion .
  • Lipophilicity Optimization : SwissADME analysis predicts logP values; introducing polar groups (e.g., hydroxyl or amide) reduces logP from ~2.5 (parent compound) to <1.5, improving membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Triazolo Ring Modifications : Replacing the 3-oxo group with thio or imino functionalities alters electron density, impacting binding affinity in kinase inhibition assays .
  • Acetate Side Chain : Substituting methyl with ethyl or benzyl esters modulates metabolic stability. For example, ethyl esters exhibit longer half-lives (t₁/₂ > 6 h in hepatic microsomes) compared to methyl esters (t₁/₂ ~2 h) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate

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